Candicidin

Vue d'ensemble

Description

Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.

Activité Biologique

Candicidin, a polyene macrolide antibiotic produced by Streptomyces griseus, is recognized for its potent antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various fungal pathogens, and potential applications in biocontrol and therapeutic settings.

Overview of this compound

This compound is primarily known for its antifungal activity against a broad spectrum of fungal pathogens. It is classified as an aromatic heptaene, characterized by a unique structure that contributes to its biological effects. The main component, this compound D, has been extensively studied for its stereochemistry and mechanisms of action.

This compound exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This interaction disrupts membrane integrity, leading to cell leakage and ultimately cell death. The ability of this compound to overcome multidrug resistance in fungi is particularly noteworthy, as it does not serve as a substrate for multidrug-resistant proteins that typically expel antifungal agents from the cell .

Antifungal Spectrum and Efficacy

This compound demonstrates a broad antifungal spectrum, effective against various pathogenic fungi including Candida, Aspergillus, and soilborne pathogens like Rhizoctonia solani. Research indicates that the antifungal activity is closely linked to the production of specific this compound isomers by Streptomyces albidoflavus strain W68, which has been shown to effectively control soilborne fungal diseases .

Table 1: Efficacy of this compound Against Fungal Pathogens

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus niger | 1.0 µg/mL | |

| Rhizoctonia solani | 0.25 µg/mL | |

| Sclerotinia sclerotiorum | 0.5 µg/mL |

Case Study 1: Soilborne Fungal Disease Control

A study focusing on Streptomyces albidoflavus W68 revealed that the deletion of specific biosynthetic gene clusters significantly reduced the production of this compound isomers and compromised antifungal activity against Rhizoctonia solani. The wild-type strain exhibited substantial inhibitory effects in dual-culture assays, indicating the critical role of this compound in biocontrol applications .

Case Study 2: Clinical Applications

In clinical settings, this compound has shown promising results in treating fungal infections. A retrospective study reported an initial cure rate of 78% with this compound tablets for stubborn cases and a 100% favorable outcome with topical ointments . These findings underscore the potential for this compound in both systemic and topical antifungal therapies.

Limitations and Challenges

Despite its efficacy, the clinical use of this compound is limited due to its toxicity and low water solubility. These factors necessitate further research into chemical modifications to enhance its therapeutic index while maintaining antifungal potency .

Applications De Recherche Scientifique

Antifungal Activity

Mechanism of Action

Candicidin exhibits a potent antifungal activity through its ability to bind to ergosterol in fungal cell membranes, leading to increased membrane permeability and ultimately cell death. This mechanism is particularly effective against a range of fungal pathogens, including those resistant to other antifungal agents. Notably, this compound D is recognized as one of the most promising antifungal agents due to its high efficacy and broad spectrum of activity against various fungi, including Candida species and Aspergillus species .

Clinical Applications

this compound has been utilized in the treatment of superficial fungal infections. Its formulations, such as Candeptin tablets and ointments, have been employed intravaginally for conditions like vaginal moniliasis (candidiasis) and labial infections. The clinical use of this compound is supported by its effectiveness in treating localized infections without systemic toxicity .

Biocontrol in Agriculture

Soilborne Fungal Disease Control

Recent studies have highlighted the role of this compound-like metabolites in biocontrol applications. For instance, Streptomyces albidoflavus strain W68 was shown to produce this compound isomers that effectively control soilborne fungal diseases. This biocontrol mechanism suggests that this compound can be employed as a natural pesticide, reducing reliance on synthetic fungicides in agricultural practices .

Gene Cluster Distribution

The biosynthesis gene cluster responsible for this compound production is widely distributed among Streptomyces species. This distribution indicates the potential for harnessing these microbial strains for developing biocontrol agents against various agricultural pathogens . The ability to screen and breed microbial strains based on these gene clusters opens new avenues for sustainable agricultural practices.

Broader Implications

Antitumor Properties

Beyond its antifungal applications, this compound has shown promise in inhibiting prostate cancer growth. Research indicates that certain polyene macrolides possess antitumor activity, suggesting that this compound may have additional therapeutic potential beyond treating fungal infections .

Chemical Modifications for Enhanced Efficacy

Efforts are underway to modify the chemical structure of this compound to improve its solubility and reduce toxicity. These modifications aim to enhance its clinical applicability for systemic fungal infections while maintaining its antifungal potency .

Case Studies

Analyse Des Réactions Chimiques

Derivatization Reactions for Structural Analysis

Candicidin’s complex structure necessitates derivatization to facilitate purification and spectroscopic characterization:

- N-Acetylation : Treatment with acetic anhydride in methanol/water (9:1) acetylates the mycosamine amino group, forming 3′-N-acetylthis compound derivatives. This reaction enhances solubility in organic solvents for chromatographic separation .

- Methylation : Diazomethane in methanol esterifies carboxyl groups, yielding methyl esters (e.g., 3′-N-acetylthis compound D methyl ester). This step improves stability during NMR and MS analyses .

Table 1: Key Derivatization Reactions

Isomerization Under Biocontrol Conditions

This compound exists as a mixture of isomers (A1, D, A3), differentiated by hydroxylation and methylation patterns . Streptomyces strains produce both cis- and trans-isomers, with the latter showing enhanced antifungal activity in soil environments .

- Isomer Identification :

Degradation and Stability Studies

This compound’s labile heptaene chromophore degrades under specific conditions:

- Light Exposure : UV-Vis spectra (λ<sub>max</sub> 363, 382, 406 nm) indicate chromophore decomposition under prolonged light .

- Thermal Stress : Incubation at 45°C for 48 hours reduces antifungal activity by ~60%, suggesting macrolide ring instability .

Table 2: Stability Profile of this compound

| Condition | Effect | Method | Reference |

|---|---|---|---|

| Light (UV) | Chromophore degradation | UV-Vis spectroscopy | |

| Heat (45°C) | Reduced bioactivity | Antifungal assay | |

| Acidic (pH 2) | Hydrolysis of glycosidic bonds | LC-MS |

Interaction with Ergosterol

This compound’s antifungal mechanism involves irreversible binding to ergosterol via hydrophobic interactions:

- Binding Specificity : The heptaene chain inserts into fungal membranes, forming pores that disrupt ion homeostasis (K⁺ efflux) .

- Structure-Activity Relationship : Methylation at C16/C18 (in this compound D) enhances sterol binding compared to non-methylated analogs .

Biosynthetic Modifications

The can gene cluster encodes enzymes for this compound’s modular assembly:

- Polyketide Synthase (PKS) : Catalyzes macrolactone ring formation via iterative decarboxylation and condensation .

- Glycosylation : A glycosyltransferase attaches mycosamine to the aglycone, critical for membrane targeting .

Research Findings :

- Heterologous expression of fscRI (a LuxR regulator) in S. coelicolor activates this compound production, confirming cross-regulation with antimycin clusters .

- Plasmid-borne can genes enable horizontal transfer among Streptomyces species, explaining its wide distribution .

Analytical Challenges and Solutions

- Chromatographic Separation : Reverse-phase HPLC (LiChrospher C18, MeOH/H₂O mobile phase) resolves this compound isomers with >95% purity .

- Structural Confirmation : 2D NMR (ROESY, HMBC) and HR-ESI-MS validate lactone ring closure and glycosidic linkages .

This compound’s chemical reactivity is central to its structural diversity, stability, and bioactivity. Advances in derivatization and isomer analysis have clarified its complexity, while biosynthetic insights offer routes for engineered production.

Q & A

Q. Basic: What analytical techniques are essential for confirming the identity and purity of Candicidin in laboratory settings?

Methodological Answer:

this compound’s identity and purity can be confirmed using high-performance liquid chromatography (HPLC) with an ODS-C18 column and a mobile phase of EDTA-acetonitrile (50:50). Retention times of major peaks (e.g., 19, 23, and 26 minutes) should match reference standards . Electrospray ionization mass spectrometry (ESI-MS) is critical for molecular weight validation (e.g., m/z 1109.5 for this compound D) and detecting fragmentation patterns (e.g., loss of oxygen groups at m/z 1078) . Nuclear magnetic resonance (NMR) carbon spectra (e.g., in DMSO-d6) further confirm structural consistency with known standards .

Q. Basic: How can researchers differentiate between this compound D and other polyene antifungals using spectroscopic methods?

Methodological Answer:

UV-Vis spectroscopy reveals distinct absorption maxima for this compound (339 nm, 358 nm, 378 nm, 400 nm in ethanol), distinguishing it from analogs like antimycin (peak at 320 nm) . ESI-MS also differentiates this compound D (m/z 1109.5 [M+H]⁺) from fragmentation products (e.g., m/z 928.2 corresponding to loss of mycosamine and water) .

Q. Advanced: What methodologies are recommended for resolving structural heterogeneity within the this compound complex during purification?

Methodological Answer:

Use LC-MS coupled with high-resolution mass spectrometry (HRMS) to separate and identify minor analogs (e.g., this compound A1, A3) based on mass-to-charge ratios and isotopic patterns . Two-dimensional NMR (2D-NMR) is essential for resolving overlapping signals in complex mixtures, particularly for validating glycosylation patterns and polyene chains . Comparative chromatographic alignment with reference standards (e.g., Levorin A2) can resolve nomenclature inconsistencies .

Q. Advanced: How should researchers design experiments to investigate the ergosterol-binding kinetics of this compound while minimizing membrane disruption artifacts?

Methodological Answer:

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ergosterol binding in vitro, using liposome models with controlled ergosterol concentrations . To minimize membrane disruption, use sub-lytic this compound concentrations validated via hemolysis assays (e.g., erythrocyte lysis tests) . Include negative controls with cholesterol-containing membranes to assess specificity .

Q. Basic: What quality control steps are critical when synthesizing or isolating this compound for reproducibility?

Methodological Answer:

- Batch consistency : Verify each batch’s HPLC profile against reference standards .

- Purity thresholds : Ensure >95% purity via peak integration in HPLC chromatograms .

- Solubility validation : Test solubility in ethanol, DMSO, or methanol at standardized concentrations (e.g., 10 mg/mL) to avoid aggregation .

Q. Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in fungal strain susceptibility or assay conditions. Standardize protocols using CLSI M27/M38 guidelines for antifungal susceptibility testing. Include internal controls (e.g., amphotericin B) and report minimum inhibitory concentrations (MICs) with 95% confidence intervals . Cross-validate findings using chemoinformatics tools to correlate structural features (e.g., polyene chain length) with activity .

Q. Basic: What spectral databases or reference materials are indispensable for this compound characterization?

Methodological Answer:

- PubChem (CID 6436228) for molecular descriptors .

- Streptomyces griseus -derived this compound D (CAS 1403-17-4) as a reference standard .

- Biological Magnetic Resonance Data Bank (BMRB) for NMR chemical shift assignments .

Q. Advanced: What experimental strategies can elucidate the role of this compound’s mycosamine moiety in fungal membrane targeting?

Methodological Answer:

- Genetic knockout : Compare wild-type Streptomyces griseus with mutants lacking mycosamine biosynthesis genes (e.g., fscC) to assess this compound’s bioactivity .

- Molecular dynamics simulations : Model ergosterol-Candicidin interactions with and without mycosamine to quantify binding energy contributions .

- Fluorescence microscopy : Track this compound localization in fungal membranes using BODIPY-labeled analogs .

Q. Basic: How should researchers document this compound-related methodologies to ensure reproducibility?

Methodological Answer:

Follow ARRIVE guidelines for experimental reporting:

- Specify HPLC parameters (column type, flow rate, mobile phase) .

- Detail storage conditions (-20°C, desiccated) and solvent preparation (e.g., 0.1% acetic acid in methanol for ESI-MS) .

- Deposit raw spectral data in repositories like Figshare or Zenodo .

Q. Advanced: What integrative approaches reconcile conflicting data on this compound’s efficacy in biofilm-associated Candida infections?

Methodological Answer:

Combine transcriptomic profiling (RNA-seq of Candida biofilms post-treatment) with confocal microscopy to assess biofilm penetration. Use chemostat models to simulate in vivo conditions (e.g., pH, nutrient gradients) and compare with static microtiter plate assays . Meta-analyses of published MIC data should account for biofilm-specific resistance mechanisms (e.g., extracellular matrix composition) .

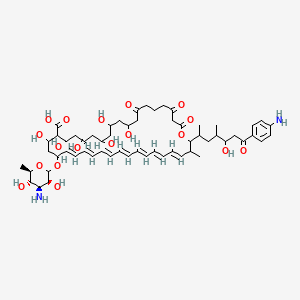

Propriétés

Numéro CAS |

39372-30-0 |

|---|---|

Formule moléculaire |

C59H84N2O18 |

Poids moléculaire |

1109.3 g/mol |

Nom IUPAC |

(10R,12S,14S,18S,19S,20S,22R,37S,38R)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/t35-,36-,37-,38+,43-,44-,45-,47-,48-,50-,51-,53+,54-,55+,56-,57-,59-/m0/s1 |

Clé InChI |

OPGSFDUODIJJGF-FJRFHRPNSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

SMILES isomérique |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@@H]([C@@H]([C@H](CC(=O)C[C@H](C[C@H](C[C@H](CC(=O)CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)C[C@H](C)[C@H](CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

SMILES canonique |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Candicidin D; LIA-0704; LIA 0704; LIA0704; Levorin A2; Candicidin D1; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.